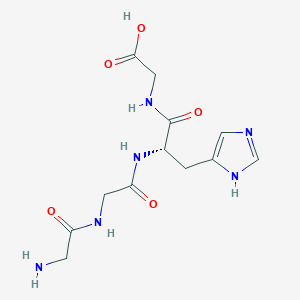

H-Gly-Gly-His-Gly-OH

概要

説明

科学的研究の応用

H-Gly-Gly-His-Gly-OH has a wide range of applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry to study metal-peptide interactions.

Biology: Employed in biosensors for the detection of metal ions.

Medicine: Investigated for its potential in wound healing and as an antimicrobial agent.

Industry: Utilized in wastewater treatment to remove heavy metal ions

作用機序

Target of Action

H-Gly-Gly-His-Gly-OH, also known as Glycylhistidylglycine, is a Cu (II) and Ni (II)-binding tripeptide . The primary targets of this compound are copper (Cu2+) and nickel (Ni2+) ions . These metal ions play crucial roles in various biological processes, including enzymatic reactions, signal transduction, and gene expression .

Mode of Action

The compound forms a tripeptide complex with copper and nickel ions . This interaction mediates protein crosslinking by oxidants . The Ni (II) complex of Glycylhistidylglycine has been shown to mediate this process .

Biochemical Pathways

The formation of the tripeptide complex with copper and nickel ions affects the bioavailability of these metal ions . This can influence various biochemical pathways where these ions act as cofactors. For instance, copper is involved in the function of numerous enzymes, such as cytochrome c oxidase and superoxide dismutase .

Pharmacokinetics

The compound’s ability to bind copper and nickel ions suggests that it may influence the bioavailability of these ions .

Result of Action

The primary molecular effect of this compound is the formation of a tripeptide complex with copper and nickel ions, which can mediate protein crosslinking . This can have various cellular effects, depending on the specific proteins and pathways involved .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence and concentration of copper and nickel ions in the environment would directly affect the compound’s ability to form the tripeptide complex . Other factors, such as pH and temperature, could also potentially influence the compound’s action.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of H-Gly-Gly-His-Gly-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: The amino acids are coupled using carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of hydroxybenzotriazole (HOBt).

Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient production of large quantities of the peptide .

化学反応の分析

Types of Reactions: H-Gly-Gly-His-Gly-OH undergoes various chemical reactions, including:

Complexation: Forms complexes with metal ions such as copper and nickel.

Oxidation: Can be oxidized in the presence of oxidizing agents.

Hydrolysis: Undergoes hydrolysis in acidic or basic conditions.

Common Reagents and Conditions:

Complexation: Copper(II) sulfate or nickel(II) chloride in aqueous solution.

Oxidation: Hydrogen peroxide or other oxidizing agents.

Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products:

Complexation: Metal-peptide complexes.

Oxidation: Oxidized peptide fragments.

Hydrolysis: Individual amino acids.

類似化合物との比較

H-Gly-Gly-His-OH: A tripeptide with similar metal-binding properties.

H-Gly-His-Gly-OH: Another tripeptide that can form complexes with metal ions.

Uniqueness: H-Gly-Gly-His-Gly-OH is unique due to its tetrapeptide structure, which provides additional flexibility and binding sites compared to shorter peptides. This makes it more effective in certain applications, such as metal ion detection and removal .

生物活性

H-Gly-Gly-His-Gly-OH, also known as glycylglycyl-L-histidine, is a tripeptide that has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, focusing on its interactions with metal ions, cellular effects, and implications in various biological processes.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 196.21 g/mol. The peptide consists of three amino acids: glycine (Gly), glycine (Gly), and histidine (His). Its structure allows it to coordinate with various metal ions, enhancing its biological functionality and therapeutic potential.

1. Metal Ion Coordination

This compound exhibits a significant ability to bind metal ions such as copper (Cu(II)) and nickel (Ni(II)). This property is crucial for understanding its role in metalloprotein function and metal transport within cells. The coordination of this compound with these metal ions can influence various biological processes, including free radical generation in the presence of hydrogen peroxide .

2. Cell Growth Modulation

Research indicates that this compound can modulate cell growth and viability. A study demonstrated that this tripeptide, particularly when complexed with transition metals like copper and iron, can alter patterns of cell growth in tumorigenic cell lines. Specifically, it was shown to stimulate cellular adhesion and growth while inhibiting DNA synthesis under serum-reduced conditions .

Table 1: Effects of this compound on Cell Growth

| Condition | Effect on Cell Growth | Mechanism |

|---|---|---|

| Serum-reduced medium | Inhibition of DNA synthesis | Metal-peptide complex interaction |

| Addition of Cu/Fe | Stimulation of adhesion | Enhanced intercellular attachment |

| Nanomolar concentrations | Promotion of growth | Synergistic effects with metal ions |

3. Role in Wound Healing

The tripeptide has been implicated in wound healing processes due to its ability to influence cytokine secretion. A notable study found that this compound and its copper complexes can modulate the secretion of transforming growth factor-beta (TGF-β), a key cytokine involved in tissue repair and fibrosis. The peptide's interaction with dermal fibroblasts led to decreased TGF-β secretion when stimulated by insulin-like growth factor-2 (IGF-2), suggesting potential applications in cosmetic formulations aimed at preventing hypertrophic scars .

Case Study 1: Interaction with Fibroblasts

In vitro studies using normal human dermal fibroblasts showed that treatment with this compound at concentrations of 1 nM influenced TGF-β1 secretion dynamics. The peptide's ability to decrease IGF-2-dependent TGF-β1 secretion highlights its potential therapeutic role in skin repair mechanisms .

Case Study 2: Metal Complexation Effects

Another study focused on the effects of this compound when complexed with transition metals on tumor cells. The results indicated that the presence of copper or iron significantly enhanced the peptide's ability to promote cell adhesion and flattening in hepatoma cell lines, demonstrating a clear link between metal-peptide interactions and cellular behavior .

特性

IUPAC Name |

2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N6O5/c13-2-9(19)15-4-10(20)18-8(1-7-3-14-6-17-7)12(23)16-5-11(21)22/h3,6,8H,1-2,4-5,13H2,(H,14,17)(H,15,19)(H,16,23)(H,18,20)(H,21,22)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIGNJJXHZZTKQI-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)NCC(=O)O)NC(=O)CNC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](C(=O)NCC(=O)O)NC(=O)CNC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60926075 | |

| Record name | N-[2-({2-[(2-Amino-1-hydroxyethylidene)amino]-1-hydroxyethylidene}amino)-1-hydroxy-3-(1H-imidazol-5-yl)propylidene]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60926075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128114-56-7 | |

| Record name | N-(N-(N-Glycylglycyl)-L-histidyl)glycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128114567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[2-({2-[(2-Amino-1-hydroxyethylidene)amino]-1-hydroxyethylidene}amino)-1-hydroxy-3-(1H-imidazol-5-yl)propylidene]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60926075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。